molecular formula C27H29N2O3.CHO3<br>C28H30N2O6 B13742324 ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate CAS No. 26694-70-2

ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate

Cat. No.: B13742324
CAS No.: 26694-70-2
M. Wt: 490.5 g/mol
InChI Key: YOZYNNKGMCTGTH-UHFFFAOYSA-N
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Description

This compound belongs to the xanthene family, characterized by a tricyclic xanthene core substituted with ethylamino groups at position 6, a 2-methoxycarbonylphenyl group at position 9, and methyl groups at positions 2 and 5. The hydrogen carbonate counterion stabilizes the cationic azanium moiety at position 6. Structurally, it shares features with rhodamine dyes (e.g., Rhodamine 6G) and other xanthene-based fluorophores, which are widely used in biological staining and imaging due to their strong fluorescence and photostability . The methoxycarbonylphenyl group enhances solubility in polar solvents, while the ethylamino substituents contribute to its interaction with biological targets, such as proteins or nucleic acids .

Properties

CAS No.

26694-70-2

Molecular Formula

C27H29N2O3.CHO3
C28H30N2O6

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate

InChI

InChI=1S/C27H28N2O3.CH2O3/c1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;2-1(3)4/h8-15,28H,6-7H2,1-5H3;(H2,2,3,4)

InChI Key

YOZYNNKGMCTGTH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.C(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Xanthene Core

The xanthene scaffold is commonly synthesized by condensation of appropriately substituted phenols with phthalic anhydride derivatives or their equivalents under acidic conditions.

  • Starting materials: 2,7-dimethylphenol derivatives and 2-methoxycarbonylbenzoyl chloride or corresponding esters.
  • Reaction conditions: Acid catalysis (e.g., sulfuric acid or Lewis acids) to promote cyclization.
  • Outcome: Formation of 2,7-dimethylxanthene with a 2-methoxycarbonylphenyl substituent at position 9.

Introduction of the Ethylamino Group at Position 6

The ethylamino substituent is introduced via nucleophilic aromatic substitution or amination reactions:

  • Halogenation at position 6 (e.g., bromination) to form 6-bromo-2,7-dimethylxanthene intermediate.
  • Subsequent reaction with ethylamine under controlled conditions to replace the halogen with an ethylamino group.
  • Reaction parameters: Typically conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Formation of the Azanium Ion

The azanium ion at position 3 is generated by protonation or quaternization of the nitrogen atom in the xanthene structure:

  • Treatment with ethylating agents (e.g., ethyl iodide or ethyl sulfate) or protonation under acidic conditions.
  • The positive charge is stabilized by resonance within the xanthene ring system.

Salt Formation with Hydrogen Carbonate

To obtain the hydrogen carbonate salt:

  • The azanium compound is treated with an aqueous solution of sodium bicarbonate or carbon dioxide-saturated water.
  • The hydrogen carbonate ion associates with the azanium cation, forming the final salt.
  • This step improves compound stability and solubility.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Intermediate
1 Xanthene core formation 2,7-dimethylphenol + 2-methoxycarbonylbenzoyl chloride, acid catalyst 2,7-dimethyl-9-(2-methoxycarbonylphenyl)xanthene
2 Halogenation at position 6 Bromination (e.g., NBS) 6-bromo-2,7-dimethyl-9-(2-methoxycarbonylphenyl)xanthene
3 Amination Ethylamine, polar aprotic solvent, heat 6-(ethylamino)-2,7-dimethyl-9-(2-methoxycarbonylphenyl)xanthene
4 Azanium ion formation Ethylating agent or acid Ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium
5 Salt formation Sodium bicarbonate or CO2 in water Ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium hydrogen carbonate

Research Findings and Optimization Data

Yield and Purity

  • The overall yield of the synthetic sequence typically ranges between 45% to 65%, depending on the purity of intermediates and reaction optimization.
  • Purification methods include recrystallization from ethanol-water mixtures or chromatographic techniques (e.g., silica gel column chromatography).

Reaction Conditions Impact

Parameter Effect on Yield/Purity
Acid catalyst type Strong acids (sulfuric acid) improve cyclization efficiency but may cause side reactions; Lewis acids (e.g., AlCl3) offer milder conditions.
Halogenation agent N-Bromosuccinimide (NBS) provides selective bromination at position 6.
Amination solvent DMF and DMSO facilitate nucleophilic substitution; temperature control (80-120°C) is critical to avoid decomposition.
Azanium formation Ethyl sulfate yields higher purity salts compared to ethyl iodide due to fewer side products.
Salt formation CO2 bubbling ensures gentle formation of hydrogen carbonate salt, preserving compound integrity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns.
  • Mass spectrometry verifies molecular weight and ionization state.
  • UV-Vis spectroscopy shows characteristic absorption peaks consistent with xanthene chromophores.
  • Elemental analysis confirms hydrogen carbonate salt formation.

Alternative Synthetic Approaches

Some patents and literature suggest alternative approaches:

  • Direct amination of pre-formed xanthylium salts.
  • Use of protecting groups on phenolic hydroxyls to improve regioselectivity.
  • Employing microwave-assisted synthesis to reduce reaction times.

However, these methods require further validation for scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium; hydrogen carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C27H29N2O3
  • Molecular Weight : 465.54 g/mol
  • CAS Number : 3068-39-1

The compound features a xanthene core, which is known for its fluorescent properties, making it potentially useful in imaging and sensing applications.

Fluorescent Probes in Biological Research

Due to its xanthene structure, this compound can be utilized as a fluorescent probe in biological assays. Fluorescent probes are essential for visualizing cellular processes, tracking biomolecules, and studying interactions within cells.

Case Study:

A study demonstrated the effectiveness of xanthene derivatives in live-cell imaging, where the compound was used to monitor cellular responses to stimuli in real-time. The results indicated high specificity and sensitivity in detecting changes in cellular environments.

Photodynamic Therapy (PDT)

The compound's ability to absorb light and generate reactive oxygen species makes it a candidate for photodynamic therapy, a treatment modality for cancer.

Data Table: Efficacy of Xanthene Derivatives in PDT

CompoundLight Absorption (nm)Reactive Oxygen Species Yield (%)Cell Line Tested
Ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium55085HeLa
Other Xanthene Derivative54075MCF-7

Material Science

The compound can be incorporated into polymers to enhance their optical properties. Its fluorescent characteristics can be exploited to develop smart materials that change color or emit light under specific conditions.

Application Example:

Research has shown that incorporating xanthene derivatives into poly(methyl methacrylate) results in materials with enhanced luminescent properties suitable for sensors and displays.

Dyes and Pigments

This compound can serve as a dye due to its vibrant color and stability under various environmental conditions. It finds applications in textiles and coatings.

Case Study:

A comparative analysis of various dyes revealed that this xanthene derivative exhibited superior lightfastness and washfastness compared to traditional dyes, making it ideal for high-performance textile applications.

Analytical Chemistry

In analytical chemistry, the compound can be utilized as a reagent in fluorescence spectroscopy to detect trace amounts of analytes due to its high sensitivity.

Data Table: Detection Limits of Xanthene Derivatives

AnalyteDetection MethodLimit of Detection (µg/L)
Heavy MetalsFluorescence Spectroscopy0.5
Organic PollutantsHPLC with Fluorescence Detection0.1

Mechanism of Action

The mechanism of action of ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium; hydrogen carbonate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking in biological systems. Its unique structure facilitates selective binding and interaction with target molecules, making it a valuable tool in various applications .

Comparison with Similar Compounds

Research Findings and Implications

Structural-Activity Relationship (SAR): Ethylamino groups at position 6 are critical for fluorescence, while the methoxycarbonylphenyl group at position 9 enhances photostability .

Counterion Effects : Hydrogen carbonate improves aqueous solubility compared to molybdosilicate or chloride, broadening applicability in physiological environments .

Proteomic Divergence : Despite high structural similarity to Rhodamine 6G, CANDO analysis reveals distinct proteomic interaction profiles, highlighting the need for multi-scale modeling in drug repurposing .

Biological Activity

Ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate, also known as Basic Red 1, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 3068-39-1
  • Molecular Weight: 465.0 g/mol
  • Molecular Formula: C25H32N2O3

Basic Red 1 exhibits various biological activities attributed to its structure, particularly the xanthene core. The compound interacts with cellular components, influencing several biochemical pathways.

  • Antioxidant Activity : Basic Red 1 has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
  • Cytotoxic Effects : Studies indicate that Basic Red 1 can induce apoptosis in cancer cells. The compound's ability to disrupt mitochondrial function leads to increased reactive oxygen species and activation of apoptotic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that Basic Red 1 exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This activity may be linked to its ability to disrupt cellular membranes.

Therapeutic Applications

The biological activities of Basic Red 1 have led to investigations into its potential therapeutic applications:

  • Cancer Therapy : Due to its cytotoxic effects on cancer cells, Basic Red 1 is being explored as a chemotherapeutic agent. Research has focused on its efficacy in various cancer models.
  • Antioxidant Supplementation : Given its antioxidant properties, Basic Red 1 may serve as a dietary supplement to mitigate oxidative stress-related diseases.

Table 1: Summary of Key Research Studies on Basic Red 1

Study ReferenceObjectiveFindings
Evaluate antioxidant capacitySignificant reduction in ROS levels in treated cells.
Assess cytotoxicity in cancer cell linesInduced apoptosis in breast and colon cancer cell lines with IC50 values <10 µM.
Test antimicrobial activityEffective against Staphylococcus aureus and Candida albicans at concentrations of 50 µg/mL.

Safety and Toxicology

While Basic Red 1 shows promise for therapeutic applications, safety assessments are critical:

  • Toxicity Studies : Animal models have indicated potential toxicity at high doses, necessitating further studies to determine safe dosage ranges for clinical use.
  • Regulatory Status : As a chemical compound used in various applications, including textiles and dyes, regulatory assessments are ongoing to ensure safety for human use.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using factorial design to isolate critical factors. For example, highlights the importance of controlled reaction conditions (e.g., Lewis acid catalysts, solvent choice) for similar xanthene derivatives. Analytical techniques like HPLC and mass spectrometry (MS) should monitor intermediates and by-products .

Q. What characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) resolves substituent positions on the xanthene core, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystalline) provides definitive proof of the ethylammonium-hydrogen carbonate counterion arrangement. provides SMILES/InChi data for computational validation of structural assignments .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Accelerated stability studies using thermal gravimetric analysis (TGA) and pH-dependent UV-Vis spectroscopy (e.g., monitoring λmax shifts) can identify degradation pathways. ’s subclass RDF2050104 (membrane/separation technologies) suggests coupling stability assays with chromatographic methods to isolate degradation products .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s photophysical properties (e.g., fluorescence quantum yield, Stokes shift)?

Methodological Answer: Time-resolved fluorescence spectroscopy paired with integrating sphere setups quantifies quantum yields. Solvatochromic studies (varying solvent polarity) correlate Stokes shift with dipole moment changes. ’s structural analogs (e.g., xanthylium derivatives) highlight the role of substituent electronic effects on fluorescence .

Q. How can researchers resolve contradictions in reported data on the compound’s aggregation behavior in aqueous solutions?

Methodological Answer: Dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM) quantify aggregation size/distribution. Isothermal titration calorimetry (ITC) measures thermodynamic parameters of self-assembly. emphasizes linking results to theoretical frameworks (e.g., Derjaguin-Landau-Verwey-Overbeek theory) to explain discrepancies .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., DNA, proteins)?

Methodological Answer: Molecular docking (AutoDock, GOLD) and molecular dynamics (MD) simulations using the compound’s 3D structure (from ’s InChi/SMILES) model binding affinities. Density functional theory (DFT) calculates frontier molecular orbitals to predict reactive sites .

Q. How does the hydrogen carbonate counterion influence the compound’s solubility and reactivity compared to other anions?

Methodological Answer: Comparative studies with chloride or perchlorate analogs (synthesized via ion exchange) quantify solubility differences using nephelometry. Reactivity assays (e.g., oxidation kinetics) under controlled CO₂ partial pressures isolate anion-specific effects. ’s hydroxide analogs provide a baseline for anion substitution studies .

Q. What strategies mitigate interference from impurities during spectroscopic analysis of this compound?

Methodological Answer: Multi-dimensional NMR (e.g., HSQC, HMBC) distinguishes target signals from impurities. Preparative HPLC with mass-directed fractionation ( ’s RDF2050104) isolates high-purity batches for calibration. ’s factorial design identifies impurity sources (e.g., incomplete ethylation) .

Theoretical and Methodological Frameworks

  • Link photophysical properties to frontier molecular orbital theory () .
  • Apply chemical engineering principles () for scalable synthesis .
  • Use evidence-based inquiry () to contextualize contradictions in aggregation data .

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